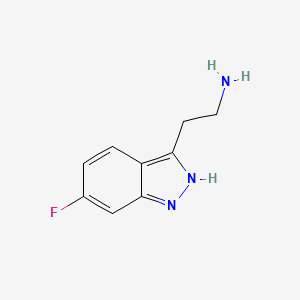

2-(6-Fluoro-1H-indazol-3-yl)ethanamine

Description

Significance of the Indazole Scaffold in Contemporary Heterocyclic Chemistry Research

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a wide array of biologically active molecules. researchgate.net Although indazole derivatives are rare in nature, synthetic analogues exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netnih.govnih.gov

The versatility of the indazole nucleus allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological targets. nih.govaustinpublishinggroup.com The ability to introduce diverse functional groups onto the indazole framework has made it a central building block in the development of new therapeutic agents. nih.govnih.gov

Overview of Fluoro-Substituted Indazole Derivatives in Chemical and Biological Investigations

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of indazole derivatives, fluoro-substitution can significantly influence their biological activity.

For instance, the position of the fluorine atom on the indazole ring can play a crucial role in the molecule's interaction with biological targets. Research on various fluoro-substituted indazole derivatives has demonstrated their potential as inhibitors of enzymes such as kinases, which are implicated in cancer and other diseases. The electronegativity and small size of the fluorine atom can lead to altered electronic properties and favorable interactions within the binding pockets of target proteins.

Research Trajectories of the Ethanamine Functionality in Scaffold Development

The ethanamine side chain, also known as a 2-aminoethyl group, is a common functional group in many biologically active compounds. wikipedia.org Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. sciencedaily.com The primary amine group of the ethanamine moiety can act as a key pharmacophore, interacting with specific residues in target proteins. drugdiscoverytrends.com

In the development of new chemical entities, the ethanamine functionality is often introduced to optimize a compound's pharmacokinetic and pharmacodynamic profile. The 2-phenethylamine motif, a related structure, is found in numerous natural and synthetic compounds with diverse therapeutic applications, highlighting the importance of this structural unit in medicinal chemistry. mdpi.com

Academic Research Trends in Bioactive Indazole Analogues

Current research on bioactive indazole analogues is focused on several key areas. A major trend involves the design and synthesis of indazole derivatives as kinase inhibitors for cancer therapy. nih.gov Compounds like pazopanib, which features an indazole core, have been developed as multi-targeted tyrosine kinase inhibitors. nih.govwikipedia.org

Another significant area of investigation is the development of indazole-based compounds targeting other enzyme families and receptors implicated in various diseases. nih.gov Researchers are exploring the synthesis of novel indazole derivatives and evaluating their potential as anti-infective, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The use of computational modeling and structure-activity relationship (SAR) studies is also a prominent trend, aiding in the rational design of more potent and selective indazole-based drug candidates. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN3 |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

2-(6-fluoro-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10FN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13) |

InChI Key |

YBBQGISTMLHUME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 6 Fluoro 1h Indazol 3 Yl Ethanamine and Its Analogues

Retrosynthetic Analysis of the 2-(6-Fluoro-1H-indazol-3-yl)ethanamine Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering various synthetic pathways. The primary disconnections involve the ethanamine side chain and the formation of the indazole ring.

One common approach is the disconnection of the carbon-carbon bond of the ethanamine side chain, leading back to a 3-substituted-6-fluoro-1H-indazole precursor. This precursor could be a halomethyl, cyano, or carbonyl derivative, which can then be elaborated to the desired ethanamine moiety through standard functional group transformations such as reduction or addition reactions.

A more fundamental disconnection strategy targets the bonds within the indazole ring itself. This involves breaking the N1-N2 bond and a C-N bond, which points towards cyclization strategies from appropriately substituted fluorobenzene (B45895) derivatives. Key starting materials for such approaches would typically be ortho-substituted fluoro-aromatics, like 2-halo-4-fluorobenzaldehydes or 2-amino-4-fluoroketones, which can undergo cyclization to form the bicyclic indazole core.

Strategies for Indazole Ring System Construction

The construction of the indazole ring is a pivotal step in the synthesis of this compound and its analogues. Both transition metal-catalyzed and metal-free methodologies have been extensively developed to achieve this transformation efficiently.

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen and nitrogen-nitrogen bonds, which are essential for constructing the indazole scaffold. These methods are often characterized by high efficiency, broad functional group tolerance, and the ability to proceed under mild reaction conditions. mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indazole synthesis is well-documented. semanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are particularly effective. semanticscholar.orgnih.gov

One strategy involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which can be performed under very mild conditions, making it suitable for substrates with sensitive functional groups. semanticscholar.org Another approach utilizes palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. semanticscholar.org Furthermore, the Suzuki-Miyaura cross-coupling of bromo-indazole carboxamides with various organoboronic acids, catalyzed by palladium complexes like PdCl2(dppf), provides a highly effective method for creating new carbon-carbon bonds on the indazole scaffold. nih.gov The synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines can also be achieved using a palladium catalyst with ligands such as 1,1'-bis(diphenylphosphino)ferrocene. researchgate.net

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Reference |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | Pd(dba)2 / Ligand | 2-halobenzophenone tosylhydrazones | semanticscholar.org |

| Suzuki-Miyaura Coupling | PdCl2(dppf)·DCM | Bromo-indazole carboxamide, Organoboronic acids | nih.gov |

| Intramolecular N-Arylation | Pd Catalyst / dppf | 2-bromobenzaldehydes, Arylhydrazines | researchgate.net |

| Oxidative Arylation | Pd(OAc)2 | 1H-Indazoles, Arenes | africaresearchconnects.com |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the synthesis of indazoles. These methods often involve the formation of C-N and N-N bonds through processes like intramolecular N-arylation. For instance, N-phenyl- and N-thiazolyl-1H-indazoles can be synthesized from ortho-chlorinated arylhydrazones using copper catalysis. beilstein-journals.org This is particularly advantageous as the starting o-chloroaryl compounds are more readily available and less expensive than their bromo-analogues. beilstein-journals.org

One-pot, three-component reactions catalyzed by copper have also been developed, allowing for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) with high functional group tolerance. nih.govacs.org Additionally, the intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides can be achieved with a low loading of cuprous (I) iodide and L-proline as a co-catalyst under mild conditions. nih.gov

Table 2: Overview of Copper-Catalyzed Indazole Synthesis

| Reaction Type | Catalyst System | Starting Materials | Reference |

|---|---|---|---|

| Intramolecular N-Arylation | Copper catalyst | o-chlorinated arylhydrazones | beilstein-journals.org |

| One-pot Three-component Synthesis | CuI | 2-bromobenzaldehydes, primary amines, sodium azide | nih.govacs.org |

| Intramolecular C-N Bond Formation | CuI / L-proline | 2-chloro-benzoic acid-N'-aryl/alkyl-hydrazides | nih.gov |

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization and cyclization reactions to form indazoles. nih.govnih.gov Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govnih.govcapes.gov.br This method is highly functional group compatible and allows for the preparation of indazoles without N-substitution through the use of a removable aryl group. nih.govnih.gov

Rhodium(III) catalysis can also be employed in the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives. rsc.org This reaction proceeds via C-H activation, carbene insertion, and nucleophilic addition, demonstrating high atom economy and functional group tolerance. rsc.org

To circumvent the use of transition metals, several metal-free synthetic routes to indazoles have been developed. These methods often rely on classical cyclization reactions under milder and more environmentally benign conditions.

A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes. nih.govacs.org The reaction proceeds through the selective activation of the oxime group in the presence of the amino group, using reagents like methanesulfonyl chloride and triethylamine (B128534) at low temperatures. nih.govacs.org This method is notable for its mildness and provides good to excellent yields. nih.govacs.org

Another metal-free approach involves the intramolecular aerobic oxidative C-N coupling of aryl hydrazones. thieme-connect.comdntb.gov.ua This can be achieved using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as an oxidant under basic conditions in an oxygen atmosphere. thieme-connect.comdntb.gov.ua This method shows broad substrate scope and good functional group tolerance. thieme-connect.comdntb.gov.ua Additionally, a one-pot metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives offers a simple and mild route to indazoles that is insensitive to air and moisture. organic-chemistry.org

Table 3: Comparison of Metal-Free Indazole Synthesis Methods

| Method | Starting Materials | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Cyclization of o-aminobenzoximes | o-aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions, good to excellent yields | nih.govacs.org |

| Oxidative C-N Coupling | Aryl hydrazones | TEMPO, Base, O2 | Broad scope, good functional group tolerance | thieme-connect.comdntb.gov.ua |

| Condensation Reaction | 2-aminophenones, Hydroxylamine derivatives | - | Operationally simple, mild, air/moisture insensitive | organic-chemistry.org |

Multicomponent and Cascade Reactions for Indazole Assembly

Multicomponent reactions (MCRs) and cascade reactions are highly efficient strategies that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govresearchgate.netnih.govnih.govmdpi.comrsc.orgbohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. nih.govbohrium.com

Several MCRs have been developed for the synthesis of indazole and related heterocyclic structures. For instance, a three-component reaction between 3-aminoindazoles, aromatic aldehydes, and ethylamines has been reported. mdpi.com Another example is a copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to produce 2H-indazoles. researchgate.net Cascade reactions, which involve a series of intramolecular transformations, have also been employed. One such reaction is the CHA-initiated cascade for the synthesis of functionalized indazole derivatives. nih.gov

Introduction and Functionalization of the Ethanamine Side Chain

Once the indazole core is synthesized, the next critical step is the introduction and potential modification of the ethanamine side chain.

Alkylation and Amidation Strategies for Aminoethyl Group Incorporation

The direct attachment of an aminoethyl group to the indazole nucleus can be challenging. A common strategy involves a multi-step sequence. For example, a protected indazole can be functionalized with a two-carbon unit, which is then converted to the amine. A reported synthesis of a related compound, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine, involved the reduction of a nitro group to an amine after the construction of the benzimidazole (B57391) ring. nih.govresearchgate.net

Alkylation of the indazole nitrogen is a key step in many synthetic routes. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a significant consideration and can be influenced by the substituents on the indazole ring and the reaction conditions. nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgd-nb.info For instance, the use of sodium hydride in THF generally favors N1 alkylation. nih.govbeilstein-journals.org In some cases, a reductive amination process can be used to introduce an alkyl group. nih.gov

Amidation, the formation of an amide bond, is another crucial reaction for elaborating the side chain. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involved the coupling of an amine with a carboxylic acid. nih.gov

Stereoselective Synthetic Approaches to Ethanamine Moieties

When the ethanamine side chain contains a chiral center, stereoselective synthesis becomes paramount. This is particularly important for the development of pharmacologically active compounds where one enantiomer is often more active than the other.

One approach to achieve stereoselectivity is to use a chiral starting material. For example, the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas started from (R)-1-(6-fluorobenzothiazol-2-yl)ethanamine, which was prepared from D-alanine. researchgate.net

Another strategy is to employ a stereoselective reaction. For instance, a stereoselective transfer hydrogenation has been used in a one-pot synthesis of N-substituted tetrahydroquinoxalines, demonstrating the potential for creating chiral centers in heterocyclic systems. researchgate.net

Regioselective Introduction of Fluoro Substituents on the Indazole Framework

The precise placement of fluorine atoms on the indazole core is crucial for modulating the biological activity of the resulting compounds. Several modern synthetic methods have been developed to achieve regioselective fluorination.

Electrophilic fluorinating reagents are widely used for the direct introduction of fluorine onto heterocyclic systems. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) have proven effective for the fluorination of indazoles. mdpi.comorganic-chemistry.orgacs.org For instance, the direct C-3 fluorination of 2H-indazoles has been accomplished using NFSI in water, offering an environmentally friendly approach. organic-chemistry.orgacs.org This method demonstrates high regioselectivity for the C-3 position and is compatible with a range of functional groups. organic-chemistry.org The reaction is believed to proceed through a radical mechanism. organic-chemistry.orgacs.org

Another strategy involves the use of metal-catalyzed fluorination reactions. Transition metal catalysts, in conjunction with a fluorine source, can facilitate the regioselective C-H fluorination of indazoles. While direct catalytic fluorination of the indazole ring itself is an evolving area, methods developed for other heterocycles provide a basis for potential application. For example, palladium-catalyzed fluorination of β-ketoesters has been achieved with high enantioselectivity using NFSI. nih.gov Rhodium(III)-catalyzed C–H bond functionalization has also been employed for the synthesis of substituted N-aryl-2H-indazoles, where regioselectivity can be controlled by electronic and steric factors of the substituents. nih.gov

Furthermore, multicomponent reactions offer a streamlined approach to constructing complex fluorinated molecules. A novel three-component reaction involving enaminones, 3-aminoindazoles, and Selectfluor provides a direct route to fluorinated pyrimido[1,2-b]indazole derivatives without the need for metal catalysts or additives. acs.org

The synthesis of precursors with the desired fluorine substitution pattern is another viable approach. For example, starting from a fluorinated benzonitrile, such as 5-bromo-2-fluorobenzonitrile, allows for the construction of the indazole ring with the fluorine atom already in place. nih.gov This method provides a reliable way to access specific regioisomers.

Table 1: Comparison of Reagents for Regioselective Fluorination of Indazoles

| Reagent | Position of Fluorination | Conditions | Advantages |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | C-3 of 2H-indazoles | Water, ambient air, metal-free organic-chemistry.orgacs.org | Environmentally friendly, high regioselectivity organic-chemistry.org |

| Selectfluor | C-3 of imidazo[1,2-a]pyridines (analogous system) | Aqueous conditions, with DMAP acs.org | Moderate to good yields acs.org |

| Rhodium(III) catalyst | Controlled by substituents | Aldehydes, azobenzenes nih.gov | High functional group compatibility nih.gov |

Considerations for Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals is becoming increasingly important to minimize environmental impact. Key considerations include the use of safer solvents, reduction of waste, and employment of catalytic rather than stoichiometric reagents.

A significant advancement in the green synthesis of fluorinated indazoles is the use of water as a solvent. The metal-free fluorination of 2H-indazoles using NFSI in water under ambient air is a prime example of an environmentally benign transformation. organic-chemistry.orgacs.org This approach avoids the use of hazardous organic solvents and metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org

The development of one-pot synthesis methodologies also aligns with green chemistry principles by reducing the number of reaction steps, minimizing the use of purification materials, and saving time and energy. A one-pot condensation and Cadogan reductive cyclization has been developed for the synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines, utilizing tri-n-butylphosphine as a reducing agent in isopropanol. organic-chemistry.org This method avoids the isolation of intermediates, thereby increasing efficiency and safety. organic-chemistry.org

Furthermore, the use of heterogeneous catalysts that can be easily recovered and recycled is a cornerstone of green chemistry. For the synthesis of 2H-indazoles, copper oxide nanoparticles supported on activated carbon have been employed as an efficient and recyclable heterogeneous catalyst. nih.gov This system operates under ligand-free and base-free conditions in a green solvent like PEG-400. nih.gov

The choice of fluorinating agent also has green chemistry implications. While traditional fluorinating agents can be hazardous, newer reagents are being developed with improved safety profiles. Additionally, research into PFAS-free synthesis methods for introducing trifluoromethyl groups, which are common in pharmaceuticals, is underway and could provide more environmentally friendly alternatives in the future. uva.nl

Table 2: Green Chemistry Approaches in Indazole Synthesis

| Principle | Application in Indazole Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Water as a reaction medium | Metal-free fluorination of 2H-indazoles with NFSI organic-chemistry.orgacs.org |

| Atom Economy/One-Pot Synthesis | Condensation and reductive cyclization in a single step | Synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines organic-chemistry.org |

| Use of Renewable Feedstocks/Catalysis | Recyclable heterogeneous catalyst | CuO nanoparticles on activated carbon for 2H-indazole synthesis nih.gov |

| Reduction of Derivatives | Direct C-H functionalization | Rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles nih.gov |

Chemical Transformations and Derivatization Studies of 2 6 Fluoro 1h Indazol 3 Yl Ethanamine

N-Alkylation and Acylation Reactions on the Indazole Nitrogen Atoms

The indazole ring of 2-(6-fluoro-1H-indazol-3-yl)ethanamine contains two nitrogen atoms, N1 and N2, which are both susceptible to alkylation and acylation. The regioselectivity of these reactions is a critical factor, as the position of substitution can significantly influence the biological properties of the resulting derivatives.

Direct N-alkylation of the indazole ring, typically carried out using alkyl halides in the presence of a base such as sodium hydride, often yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The ratio of these isomers is dependent on the reaction conditions, including the choice of solvent and base, as well as the nature of the alkylating agent. Generally, N1-alkylation is favored under thermodynamic control due to the greater stability of the N1-substituted product. beilstein-journals.orgnih.gov Separation of the resulting regioisomers is typically achieved using chromatographic techniques.

N-acylation reactions, employing acylating agents like acid chlorides or anhydrides, also lead to a mixture of N1 and N2 acylated products. The regioselectivity of acylation can be influenced by the reaction conditions. Interestingly, it has been reported that N2-acyl indazoles can sometimes isomerize to the more thermodynamically stable N1-acyl indazoles. beilstein-journals.orgnih.gov

| Reaction Type | Reagents and Conditions | Products | Key Observations |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Mixture of N1- and N2-alkylated regioisomers | N1 isomer is often the major product under thermodynamic control. beilstein-journals.orgnih.gov |

| N-Acylation | Acyl halide (e.g., AcCl), Base (e.g., Et3N), Solvent (e.g., DCM) | Mixture of N1- and N2-acylated regioisomers | N2-acyl product can potentially rearrange to the more stable N1 isomer. beilstein-journals.orgnih.gov |

Modifications and Functionalization of the Ethanamine Side Chain

The ethanamine side chain provides a primary amino group that is a key site for a wide array of chemical modifications. These modifications are instrumental in exploring the impact of different substituents on the compound's biological activity.

N-Alkylation and N-Acylation: The primary amine can be readily alkylated using various alkyl halides to introduce different alkyl groups. Similarly, N-acylation with acid chlorides or anhydrides can be employed to synthesize a range of amide derivatives.

Reductive Amination: A versatile method for introducing diversity is through reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their selectivity for the imine over the carbonyl starting material. masterorganicchemistry.com This one-pot procedure allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex cyclic and heterocyclic moieties.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Can lead to over-alkylation. |

| N-Acylation | Acid chloride or Anhydride, Base | Amide | Generally high yielding and clean reactions. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Secondary or Tertiary Amine | A highly versatile method for introducing a wide variety of substituents. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Strategic Functional Group Interconversions on the Fluoroindazole Moiety

The fluoroindazole core offers several avenues for strategic functional group interconversions to modulate the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atom on the indazole ring can be a site for nucleophilic aromatic substitution (SNAr); however, palladium-catalyzed cross-coupling reactions are more commonly employed for the functionalization of halogenated indazoles. While the fluorine atom itself is not typically used as a leaving group in these reactions, the introduction of a bromo or iodo substituent on the indazole ring opens up a wide range of possibilities. For instance, Suzuki-Miyaura coupling with boronic acids or their esters can be used to introduce aryl, heteroaryl, or alkyl groups. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine substituents.

Modification of Other Positions: While the 6-fluoro substituent is a key feature, other positions on the benzene (B151609) ring of the indazole can be functionalized. For example, electrophilic aromatic substitution reactions can introduce nitro or halo groups, which can then be further transformed. A nitro group can be reduced to an amine, which can then undergo diazotization and subsequent substitution to introduce a variety of other functional groups.

Design and Synthesis of Advanced Analogues via Scaffold Modification

Advanced derivatization strategies involve modification of the fundamental indazole scaffold to create novel analogues with potentially improved properties.

Synthesis of Regioisomers: The position of the ethanamine side chain on the indazole ring can have a profound impact on the molecule's three-dimensional structure and its interaction with biological targets. The synthesis of regioisomers, such as 2-(6-fluoro-1H-indazol-4-yl)ethanamine or 2-(6-fluoro-1H-indazol-5-yl)ethanamine, would allow for the exploration of this aspect of the structure-activity relationship. The synthesis of these regioisomers would likely require a different synthetic route, starting from a correspondingly substituted nitrotoluene or aminobenzonitrile.

Aza-indazole Analogues: Replacing one of the carbon atoms in the benzene portion of the indazole ring with a nitrogen atom leads to aza-indazole scaffolds, such as pyrazolo[3,4-b]pyridines. nih.govgoogle.comtdcommons.orgnih.govmdpi.com These analogues can exhibit altered electronic properties and hydrogen bonding capabilities, potentially leading to improved biological activity and selectivity. The synthesis of aza-indazole analogues of this compound would involve starting from appropriately substituted aminopyridines.

Exploration of Bioisosteric Replacements within the Compound Structure

Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. wikipedia.orgnih.gov

Fluorine Bioisosteres: The fluorine atom at the 6-position is a critical feature. Bioisosteric replacement of fluorine with other small, electron-withdrawing groups such as a chlorine atom, a cyano group (-CN), or a trifluoromethyl group (-CF3) can be explored to fine-tune the electronic properties and lipophilicity of the molecule.

Indazole Ring Bioisosteres: The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole or benzimidazole (B57391). wikipedia.org Further exploration could involve replacing the indazole ring with other heterocyclic systems that mimic its size, shape, and hydrogen bonding pattern, such as benzotriazole, benzoxadiazole, or azaindoles.

Ethanamine Side Chain Bioisosteres: The ethanamine side chain can also be a subject of bioisosteric replacement. For instance, the ethyl linker could be replaced with more rigid linkers like cyclopropyl or more flexible ether or thioether linkages. The terminal amine group could be replaced with other polar, hydrogen-bonding groups like a hydroxyl group or a small amide to explore different interactions with biological targets.

| Original Group | Potential Bioisosteric Replacements | Rationale |

|---|---|---|

| 6-Fluoro | -Cl, -CN, -CF3 | Modulate electronic properties and lipophilicity. |

| Indazole Ring | Indole, Benzimidazole, Benzotriazole, Aza-indazoles | Mimic size, shape, and hydrogen bonding capabilities. wikipedia.org |

| Ethanamine Side Chain | -CH2-O-CH2-NH2, -CH2-S-CH2-NH2, Cyclopropyl-NH2 | Alter flexibility and conformation. |

Compound Names Mentioned in the Article

1-acetyl-6-fluoro-3-(2-aminoethyl)indazole

1-benzyl-6-fluoro-3-(2-aminoethyl)indazole

1-methyl-6-fluoro-3-(2-aminoethyl)indazole

this compound

2-(6-fluoro-1H-indazol-4-yl)ethanamine

2-(6-fluoro-1H-indazol-5-yl)ethanamine

2-acetyl-6-fluoro-3-(2-aminoethyl)indazole

2-benzyl-6-fluoro-3-(2-aminoethyl)indazole

2-methyl-6-fluoro-3-(2-aminoethyl)indazole

Benzimidazole

Benzotriazole

Benzoxadiazole

Indole

Pyrazolo[3,4-b]pyridines

Structure Activity Relationship Sar Investigations of 2 6 Fluoro 1h Indazol 3 Yl Ethanamine Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships is a multifaceted process that relies on a combination of synthetic chemistry, biological evaluation, and computational modeling. A typical methodological framework for investigating 2-(6-fluoro-1H-indazol-3-yl)ethanamine derivatives begins with the synthesis of a focused library of analog compounds. This involves systematically modifying specific regions of the parent molecule, including the indazole core, the fluoro-substituent, and the ethanamine moiety.

Once synthesized, these derivatives undergo rigorous biological screening to assess their activity against a specific target, such as a protein kinase or receptor. In vitro assays, such as enzyme inhibition assays or receptor binding assays, provide quantitative data on the potency of each compound. These results are often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are crucial for establishing a preliminary SAR.

Computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in rationalizing the observed SAR and guiding the design of new, more potent analogs. mdpi.com Molecular docking studies predict the binding mode of the ligands within the active site of the target protein, offering insights into key interactions that govern affinity and selectivity. mdpi.com

Influence of Indazole Core Modifications on Target Interactions

The indazole core is a critical determinant of the biological activity of this class of compounds. Modifications to this bicyclic system can significantly impact how the molecule interacts with its biological target. The nitrogen atoms within the pyrazole (B372694) ring of the indazole scaffold are key interaction points, often forming hydrogen bonds with amino acid residues in the target protein's binding pocket.

Research on various indazole-based compounds has demonstrated that the specific substitution pattern on the indazole ring is crucial for potency and selectivity. For instance, in a series of 1,3-disubstituted indazoles, the nature and position of the substituent on the indazole skeleton were found to be critical for high inhibitory activity against HIF-1. While specific data on this compound is limited in publicly available literature, general principles from related indazole series suggest that even minor alterations to the core can lead to significant changes in biological function.

Impact of Fluoro-Substitution on Biological Recognition and Selectivity

The introduction of a fluorine atom at the 6-position of the indazole ring is a strategic modification that can profoundly influence the compound's pharmacological profile. Fluorine, being the most electronegative element, can alter the electronic distribution of the aromatic ring, thereby affecting its pKa and ability to participate in hydrogen bonding or other polar interactions.

In many medicinal chemistry campaigns, the incorporation of fluorine has been shown to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body. Moreover, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, often without causing significant steric hindrance.

Elucidating the Role of the Ethanamine Moiety in Ligand-Target Binding

The ethanamine side chain at the 3-position of the indazole ring is another critical component for biological activity. The primary amine group is typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the target's binding site.

The length and flexibility of the ethanamine linker are also important. Modifications to this chain, such as increasing or decreasing its length, or introducing conformational constraints, can significantly alter the compound's ability to adopt the optimal binding conformation. For instance, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, the structure of the ethylamine (B1201723) side chain was found to be a key determinant of their agonist activity at 5-HT2C receptors. nih.govebi.ac.uk

Furthermore, the amine group can be a handle for further derivatization, allowing for the introduction of other functional groups to probe for additional interactions within the binding pocket and to modulate physicochemical properties like solubility and membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, untested compounds and to guide the design of more effective therapeutic agents.

While specific QSAR studies on this compound derivatives are not widely reported in the public domain, the general methodology is well-established. A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that best correlates the descriptors with the observed biological activity. A robust QSAR model should not only have good statistical parameters (e.g., high correlation coefficient, r²) but also possess predictive power, which is assessed through internal and external validation techniques. The insights gained from such models can be invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated and used in a QSAR study for a series of this compound derivatives.

| Compound ID | R1-substituent | R2-substituent | IC50 (nM) | LogP | Molecular Weight |

| 1 | H | H | 150 | 2.1 | 179.19 |

| 2 | CH3 | H | 120 | 2.5 | 193.22 |

| 3 | H | CH3 | 200 | 2.5 | 193.22 |

| 4 | Cl | H | 80 | 2.8 | 213.64 |

| 5 | H | Cl | 180 | 2.8 | 213.64 |

| 6 | OCH3 | H | 250 | 2.0 | 209.22 |

Computational and Theoretical Chemistry of 2 6 Fluoro 1h Indazol 3 Yl Ethanamine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential interactions between 2-(6-Fluoro-1H-indazol-3-yl)ethanamine and its biological targets.

Simulations of ligand-protein interactions for indazole derivatives have revealed key binding modes. For instance, in studies involving histone deacetylase (HDAC) inhibitors, molecular docking has shown that indazole compounds can form significant interactions with amino acid residues within the active site of the protein. nih.gov Specifically, interactions with residues like ILE1122 and PRO1123 have been identified as crucial for the binding of certain indazole derivatives to the 6CE6 protein. nih.gov The binding energy, a measure of the affinity between the ligand and the protein, is a critical parameter obtained from these simulations. For example, newly designed indazole-based HDAC inhibitors have shown high docking scores, indicating strong potential binding. nih.gov

The fluorine atom in this compound can play a significant role in these interactions. Fluorine is known to participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. nih.gov Computational studies have shown that fluorine bonding can be essential for protein-ligand binding, even if the individual interactions are modest in strength. nih.gov Molecular docking studies on other fluorinated heterocyclic compounds have demonstrated the importance of the fluorine substituent in forming favorable interactions with the protein target. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Indazole Derivatives | Histone Deacetylase (HDAC) | ILE1122, PRO1123 | -7.9 to -9.3 nih.gov |

| 1-Trityl-5-azaindazole Derivatives | Murine double minutes-2 (MDM2) | GLN72, HIS73 | -359.2 jocpr.com |

| 1-Trityl-5-azaindazole Derivatives | Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.9 to -286.4 jocpr.com |

| 3-Carboxamide Indazole Derivatives | Renal Cancer-Related Protein (PDB: 6FEW) | Not specified | High binding energies reported for derivatives 8v, 8w, and 8y nih.govrsc.org |

This table presents a summary of findings from various molecular docking studies on indazole derivatives, highlighting the target proteins, key amino acid interactions, and predicted binding affinities.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying compounds like this compound.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations are frequently used to determine the electronic properties of indazole derivatives. nih.govrsc.orgresearchgate.net These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.govrsc.orgresearchgate.net

For instance, a smaller HOMO-LUMO gap suggests that a molecule is more reactive. In a study of 3-carboxamide indazole derivatives, DFT calculations revealed that certain compounds had particularly large HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.orgresearchgate.net These electronic parameters are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a compound's structure with its biological activity. nih.gov

Conformational Analysis and Tautomerism Studies

The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net Theoretical calculations have shown that the 1H-indazole tautomer is generally more stable than the 2H form. researchgate.netnih.gov The specific tautomer present can significantly influence the molecule's biological activity and its interactions with protein targets.

Conformational analysis, often performed using computational methods, investigates the different spatial arrangements of a molecule's atoms. For a flexible molecule like this compound, with its ethanamine side chain, understanding the preferred conformations is essential for predicting its binding mode. The fluorine substituent can also influence the conformational preferences of the molecule. rsc.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govrsc.org These predictions can be compared with experimental data to confirm the structure of a synthesized compound. For example, GIAO (Gauge-Including Atomic Orbital) calculations are commonly used to predict NMR chemical shifts of indazole derivatives. core.ac.uk Discrepancies between calculated and experimental spectra can provide valuable information about intermolecular interactions or the presence of different conformers or tautomers in solution.

Virtual Screening and In Silico Design Approaches for Novel Indazole Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For indazole compounds, virtual screening can be used to identify new derivatives with potentially improved activity. researchgate.netresearchgate.net This process often starts with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. Large chemical libraries, which can be either commercially available or virtually generated, are then screened against the target. bohrium.com

Structure-based virtual screening involves docking a library of compounds into the 3D structure of a target protein. nih.gov Ligand-based virtual screening, on the other hand, uses the information from known active molecules to identify new compounds with similar properties, without requiring the 3D structure of the target. nih.gov Both approaches have been successfully applied to the discovery of novel indazole-based inhibitors for various targets. researchgate.netresearchgate.net

Application of Machine Learning and Artificial Intelligence in Indazole Discovery

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of drug discovery. mednexus.orgjsr.org These technologies can analyze vast and complex datasets to identify patterns and make predictions, accelerating the identification and optimization of new drug candidates. astrazeneca.commdpi.comnih.gov

In the context of indazole discovery, ML models can be trained on existing data to predict the biological activity of new, unsynthesized compounds. Quantitative Structure-Activity Relationship (QSAR) models are a type of ML model that correlates the chemical structure of a compound with its biological activity. nih.govnih.govnih.gov These models can be used to prioritize which new indazole derivatives should be synthesized and tested. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH₂-) protons of the ethanamine side chain, the amine (-NH₂) protons, and the indazole N-H proton. The position (chemical shift, δ), splitting pattern (multiplicity), and integral value of each signal are used for assignment. For instance, the protons on the ethyl chain would likely appear as two triplets, while the aromatic protons would exhibit more complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the electronic environment. For example, the carbon atom directly bonded to the fluorine atom (C-6) would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR is a highly sensitive technique specifically for observing the fluorine atom. youtube.com For a molecule with a single fluorine atom like this compound, the ¹⁹F NMR spectrum would typically show a single signal, often a multiplet due to coupling with neighboring aromatic protons (³JHF and ⁴JHF). The chemical shift of this signal is highly indicative of the electronic environment of the fluorine atom on the aromatic ring. youtube.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This table is illustrative, as specific experimental data is not publicly available. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-4 | 7.6 - 7.8 | dd | 121.0 (d) |

| H-5 | 6.8 - 7.0 | ddd | 112.0 (d) |

| H-7 | 7.1 - 7.3 | dd | 98.0 (d) |

| CH₂ (α) | 3.1 - 3.3 | t | 40.0 |

| CH₂ (β) | 3.3 - 3.5 | t | 25.0 |

| NH₂ | 1.5 - 2.5 | br s | - |

| NH (Indazole) | 12.0 - 13.0 | br s | - |

| C-3 | - | - | 142.0 |

| C-3a | - | - | 123.0 |

| C-6 | - | - | 160.0 (d, ¹JCF ≈ 240 Hz) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₀H₁₁FN₂). Techniques such as electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The high accuracy of the mass measurement (typically to four decimal places) distinguishes the target compound from other molecules with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation provides structural information, for example, by showing the loss of the ethylamine (B1201723) side chain, which helps to confirm the connectivity of the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁FN₂ | 178.0906 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the indazole N-H and the primary amine (-NH₂) groups.

C-H stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic indazole ring.

C-F stretching: A strong, characteristic absorption band typically found in the 1000-1300 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

Table 3: Typical IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond Vibration | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Indazole & Amine | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1650 |

| Amine | N-H Bend | 1580 - 1650 |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of a synthesized compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time, and a detector (e.g., UV-Vis at a wavelength where the indazole ring absorbs) would generate a peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Gas Chromatography (GC) could also be used, potentially after derivatization of the primary amine and indazole N-H groups to increase volatility and thermal stability. GC is coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS) for separation and identification. Purity is determined in a similar manner to HPLC, by comparing the peak area of the compound of interest to the total peak area.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development and Utilization of Chemical Probes Based on 2-(6-Fluoro-1H-indazol-3-yl)ethanamine

Chemical probes are essential tools in chemical biology for the study of biological systems, enabling the identification and validation of new drug targets. The development of probes from scaffolds like indazole allows for the investigation of complex biological processes. While specific probes derived directly from this compound are not extensively documented in publicly available research, the principles of probe design are readily applicable to this scaffold.

Probe development often involves modifying a parent compound to incorporate reporter elements such as fluorescent tags or photoactivatable groups. For instance, fluorescent probes have been developed for cannabinoid receptors (CB₁R) by coupling cannabinoid agonists to fluorescent tags like Alexa Fluor 488. frontiersin.org Similarly, photoactivatable probes based on endocannabinoids have been designed to include aryl azide (B81097) or diazirine moieties, which can form covalent bonds with their target receptors upon photo-irradiation. frontiersin.org These strategies allow for the visualization, localization, and functional characterization of target proteins in cells and tissues. frontiersin.org Given the interaction of indazole derivatives with various receptors, the this compound scaffold represents a promising starting point for the design of novel chemical probes to explore the pharmacology of its biological targets.

Research on Indazole Ethanamine Derivatives as Tools for Enzyme and Receptor Studies

The structural versatility of the indazole ethanamine core makes it a valuable template for designing ligands that can modulate the activity of various enzymes and receptors. Researchers have systematically modified this scaffold to probe structure-activity relationships (SAR) and develop potent and selective agents for a range of biological targets.

Derivatives of the indazole scaffold have been extensively investigated for their interactions with multiple serotonin (B10506) (5-HT) receptor subtypes, which are crucial targets for treating a variety of central nervous system disorders.

5-HT₂ Receptors: A series of substituted indazole-ethanamines have been synthesized and characterized as potent agonists for the serotonin receptor subtype 2 (5-HT₂). These compounds were designed as bioisosteres of indole-containing tryptamines. While many compounds in these series act as 5-HT₂A agonists, achieving selectivity over other 5-HT₂ subtypes, particularly 5-HT₂B, remains a significant challenge. Agonist activity at the 5-HT₂B receptor is associated with a risk of cardiotoxicity.

5-HT₃ Receptors: The indazole nucleus has been successfully incorporated into potent and selective 5-HT₃ receptor antagonists. By modifying the aromatic nucleus of earlier compounds, researchers identified indazole derivatives that potently antagonize 5-HT₃ receptors without significant activity at dopamine receptors.

5-HT₄ Receptors: In the search for selective 5-HT₄R ligands, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent and selective 5-HT₄R antagonists. nih.gov These compounds displayed high selectivity over the 5-HT₂A receptor and the hERG potassium channel, addressing key safety concerns that hindered the development of previous 5-HT₄R ligands. nih.gov One compound from this series, 12g , showed a significant antinociceptive effect in animal models of analgesia. nih.gov

| Compound Class | Target | Activity | Key Findings |

|---|---|---|---|

| Substituted Indazole-Ethanamines | 5-HT₂A | Agonist | Potent agonism, but challenges in achieving selectivity over 5-HT₂B. |

| Indazole Carboxamides | 5-HT₃ | Antagonist | Potent and selective antagonists with reduced off-target effects. |

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | 5-HT₄ | Antagonist | Identified potent and selective antagonists with good in vitro pharmacokinetic profiles and analgesic action. nih.gov |

The indazole-3-carboxamide moiety is a well-established scaffold for the development of ligands targeting the cannabinoid type-1 receptor (CB1R), a key component of the endocannabinoid system. researchgate.net Structure-activity relationship studies have revealed that synthetic cannabinoid receptor agonists (SCRAs) featuring indazole cores are often of equal or greater potency than their indole analogues. researchgate.net

For adamantane indazole-3-carboxamide derivatives, the introduction of a fluorine atom into the pentyl group at the N1 position of the indazole ring has been shown to strongly increase binding affinity for CB1R. e-sciencecentral.org This highlights the importance of specific substitutions in optimizing ligand-receptor interactions. Tetrahydroindazole derivatives have also been developed as potent and peripherally selective CB1R inverse agonists, which may offer therapeutic benefits for metabolic disorders without the central nervous system side effects associated with brain-penetrant CB1R antagonists. nih.gov

| Compound Scaffold | Target | Reported Affinity (Kᵢ) | Structural Insights |

|---|---|---|---|

| AB-FUBINACA analogue | CB1R | 78.4 nM (S-form) | Indazole-3-carboxamide moiety is crucial for affinity. researchgate.net |

| Adamantane Indazole-3-Carboxamides | CB1R | Data not specified | Fluorination of the N1-pentyl group strongly increases affinity. e-sciencecentral.org |

| Tetrahydroindazole Derivatives | CB1R | Data not specified | Designed as peripherally selective inverse agonists. nih.gov |

The indazole core is a recognized "privileged scaffold" in medicinal chemistry for the development of protein kinase inhibitors, with several indazole-containing drugs approved for cancer treatment. nih.govnih.gov Derivatives are being explored as inhibitors for a wide range of kinases involved in cell signaling pathways fundamental to tumorigenesis. nih.gov

Pim Kinases: 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent, pan-Pim kinase inhibitors. The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways crucial for cancer cell growth and survival.

Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been discovered through structure-based design to be potential inhibitors of human GSK-3. nih.gov The potency of these inhibitors was found to be sensitive to substitutions on the indazole ring, with methoxy groups at the 5-position enhancing activity. nih.gov

Aurora Kinases: Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov The introduction of an acryloyl moiety was found to enhance the kinase inhibitory activity. nih.gov

Receptor Tyrosine Kinases (e.g., VEGFR-2, FLT3): Arylsulphonyl indazoles have shown activity against VEGFR-2, a key mediator of angiogenesis. nih.gov Additionally, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia (AML).

| Indazole Derivative Class | Kinase Target | Reported Activity (IC₅₀) |

|---|---|---|

| 1H-Indazole-3-carboxamide (Compound 50) | GSK-3β | 0.35 µM nih.gov |

| Indazole Amide (Compound 52c) | Aurora Kinases | 0.79 µM nih.gov |

| Quinazoline Indazole (Compound 12b) | VEGFR-2 | 5.4 nM nih.gov |

| Indazole Derivative (Compound 94) | S6K1 | 52 nM chim.it |

| Indazole Derivative (Compound 105) | JNK1 / JNK2 | 6 nM / 17 nM chim.it |

The indazole scaffold is present in compounds with a wide spectrum of biological activities beyond receptor modulation and kinase inhibition.

Anti-inflammatory Agents: Indazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Some of these compounds exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Antimicrobial Agents: The indazole nucleus is a framework for compounds with significant antimicrobial activity. Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacterial strains. For example, 6-(1H-pyrazol-4-yl)-1H-indazole has shown antibacterial activity against M. tuberculosis. nih.gov Additionally, thiazolyl-indazole derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. chemrxiv.org

Scaffold Optimization Strategies in Contemporary Drug Discovery Programs

The optimization of lead compounds is a critical process in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. For indazole-based compounds, several key strategies are employed.

One of the most effective strategies is the use of bioisosteric replacement . The indazole ring is frequently used as a bioisostere for the indole moiety. acs.org This substitution can lead to superior properties, such as improved metabolic stability, plasma clearance, and oral bioavailability, while maintaining or enhancing the desired biological activity. acs.org This approach has been successfully applied in the development of ligands for serotonin receptors, where indazole-based analogs of tryptamines retained potent activity. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to scaffold optimization. By systematically modifying different positions of the indazole ring and its substituents, researchers can identify key structural features required for biological activity. For example, the addition of specific functional groups, such as a fluorine atom in CB1R ligands or methoxy groups in GSK-3 inhibitors, has been shown to significantly enhance potency. e-sciencecentral.orgnih.gov

Scaffold hopping is another valuable approach, where the core molecular framework is replaced with a structurally distinct moiety that preserves the key binding interactions. nih.gov This can lead to the discovery of novel chemical series with improved drug-like properties. The diverse biological activities of the indazole scaffold itself make it a successful outcome of scaffold hopping from other heterocyclic systems in numerous drug discovery programs. nih.gov

Potential Research Applications in Agrochemical Development and Materials Science

Agrochemical Development: The application of fluorinated compounds in the agrochemical industry is well-established, with fluorine substitution often leading to enhanced efficacy and stability of active ingredients. Halogenated indazole derivatives, more broadly, are explored for their potential as herbicides, fungicides, and insecticides. For instance, certain bromo-indazole derivatives have been noted for their potential in developing new crop protection strategies. chemimpex.com However, specific studies detailing the use or efficacy of this compound as an agrochemical are not readily found in the public domain. Its structural motifs suggest it could be a building block for more complex agrochemicals, but dedicated research in this area is not evident from available sources.

Materials Science: In the realm of materials science, fluorinated indazole derivatives are gaining attention for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs). The electronic properties of the indazole ring system, combined with the effects of fluorination, can be tuned for applications in semiconductors and dyes. ossila.com The indazole structure is highly conjugated, which is a desirable characteristic for dye-sensitized solar cells (DSSCs). ossila.com While these applications are promising for the general class of fluoro-indazoles, there is no specific research detailing the synthesis or application of this compound in the development of advanced materials. The primary focus in the literature remains on the synthesis and properties of the core indazole and its more broadly substituted derivatives.

Q & A

Q. What are the key structural features of 2-(6-Fluoro-1H-indazol-3-yl)ethanamine, and how do they influence its reactivity?

Answer: The compound comprises a 6-fluoro-substituted indazole core linked to an ethanamine moiety via the 3-position of the indazole. The fluorine atom at the 6th position introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding interactions with biological targets. The ethanamine side chain provides a basic nitrogen, enabling salt formation (e.g., hydrochloride, as noted in ) and participation in hydrogen bonding. Structural comparisons with analogs (e.g., 2-(7-fluoro-indol-3-yl)ethanamine in ) suggest that fluorine positioning and heterocyclic core variations critically modulate electronic and steric properties .

Q. What are the common synthetic routes for this compound?

Answer: Synthesis typically involves:

Indazole Core Formation : Cyclization of fluorinated precursors (e.g., via diazotization or palladium-catalyzed reactions).

Functionalization : Introduction of the ethanamine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Salt Formation : Conversion to hydrochloride for stability ().

Key intermediates include methyl 6-fluoro-1H-indazole-5-carboxylate and 5-bromo-6-fluoro-3-iodo-1H-indazole (). Methodological optimizations often focus on regioselectivity and yield enhancement .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : To confirm fluorine placement and ethanamine linkage.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., C₉H₁₁ClFN₃, MW 227.66, ).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX refinement in ).

- HPLC : Assess purity (>95% as per ).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound hydrochloride?

Answer: Yield optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions.

- Temperature Control : Lower temperatures to minimize side reactions during indazole cyclization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired side reactions.

- Purification : Gradient HPLC or recrystallization to isolate the hydrochloride salt (). Challenges in scaling up are noted in for structurally similar compounds .

Q. What are the structure-activity relationships (SAR) of this compound in pharmacological studies?

Answer: Key SAR insights:

- Fluorine Position : 6-Fluoro substitution enhances target binding compared to 7-fluoro analogs ().

- Ethanamine Chain : The primary amine is critical for receptor interactions; methylation reduces activity.

- Indazole vs. Indole : Indazole’s aromaticity and hydrogen-bonding capacity improve stability over indole derivatives ().

Comparative studies with 2-(4-chloro-1H-indol-3-yl)ethanamine () highlight halogen-dependent potency .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Answer: Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).

- Compound Purity : Batch-specific impurities (e.g., notes 95% purity) can skew results.

- Solvent Effects : DMSO concentration impacts solubility and activity.

Mitigation : Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via orthogonal methods (HPLC, NMR) .

Q. What methodologies are recommended for studying its pharmacokinetics and metabolic stability?

Answer:

- In Vitro Metabolism : Liver microsomal assays to assess CYP450-mediated degradation (e.g., CYP1A2 inhibition in ).

- Plasma Stability Tests : Incubate compound in plasma (human/rodent) to measure half-life.

- In Vivo PK : Rodent studies with LC-MS/MS quantification of blood-brain barrier penetration ( notes BBB permeability in analogs) .

Q. How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or NMDA receptors).

- MD Simulations : GROMACS for dynamic interaction analysis over time.

- QSAR Models : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity ( and discuss electronic effects) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Indazole Formation | Diazotization of 6-fluoro-aniline | 65 | |

| Ethanamine Addition | Buchwald-Hartwig Amination | 78 | |

| Salt Precipitation | HCl in Ethanol | 95 |

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 227.66 g/mol | MS | |

| LogP | 1.8 (predicted) | Chromatography | |

| Solubility (Water) | 12 mg/mL (HCl salt) | Shake-flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.